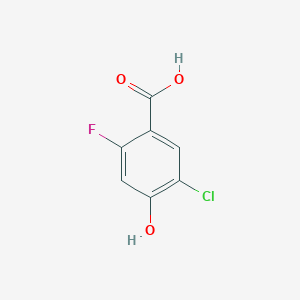

5-Chloro-2-fluoro-4-hydroxybenzoic acid

Description

BenchChem offers high-quality 5-Chloro-2-fluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGXYLFASMHVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utilization of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid (CAS 593280-19-4) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In modern pharmaceutical scaffolding, the precise spatial arrangement of halogens and hydrogen-bond donors on aromatic rings dictates both the pharmacokinetic profile and the synthetic versatility of an Active Pharmaceutical Ingredient (API). 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) represents a highly specialized, polyfunctional building block. Featuring a unique push-pull stereoelectronic system, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including patented treatments for fibrotic diseases. This whitepaper deconstructs the mechanistic reactivity of this compound, provides field-proven, self-validating synthetic protocols, and outlines its downstream applications in drug discovery.

Stereoelectronic Profiling: The "Push-Pull" Aromatic System

The utility of 5-chloro-2-fluoro-4-hydroxybenzoic acid lies in the orthogonal reactivity of its four distinct functional groups. Understanding the causality behind its reactivity requires an analysis of the electronic contributions of each substituent:

-

Fluorine at C2: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deactivates the ring toward electrophilic attack but significantly increases the metabolic stability of the final drug molecule 1[1]. Furthermore, it sensitizes the adjacent positions to Nucleophilic Aromatic Substitution (SNAr) by stabilizing the intermediate Meisenheimer complex 1[1].

-

Hydroxyl at C4: This group acts as a powerful electron donor via resonance. In precursor molecules, the lone pairs on the oxygen atom effectively delocalize positive charge, strongly directing incoming electrophiles (such as chlorine) to the ortho positions (C3 and C5) 1[1].

-

Chlorine at C5: While inductively withdrawing, the C-Cl bond provides an essential synthetic handle. It is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions 1[1].

-

Carboxylic Acid at C1: Provides a site for esterification or amidation, allowing chemists to tune the solubility and lipophilicity of the scaffold.

Quantitative Data & Physicochemical Properties

To ensure rigorous analytical tracking during synthesis, reference the following standardized physicochemical parameters.

| Property | Value |

| Chemical Name | 5-Chloro-2-fluoro-4-hydroxybenzoic acid |

| CAS Registry Number | 593280-19-4 2[2] |

| Molecular Formula | C7H4ClFO3 |

| Molecular Weight | 190.56 g/mol 3[3] |

| MDL Number | MFCD20656842 3[3] |

Synthetic Methodologies: Regioselective Chlorination

The synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid relies on the Electrophilic Aromatic Substitution (SEAr) of 2-fluoro-4-hydroxybenzoic acid.

Protocol 1: Regioselective Electrophilic Chlorination (SEAr)

This protocol is designed as a self-validating system . By carefully selecting the chlorinating agent and monitoring specific analytical markers, the chemist guarantees regioselectivity without relying on downstream purification to fix upstream errors.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-fluoro-4-hydroxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

-

Electrophile Addition: Slowly add 1.05 equivalents of N-Chlorosuccinimide (NCS) in portions over 30 minutes.

-

Causality: NCS is chosen over Cl₂ gas or SO₂Cl₂ because it provides a controlled, slow release of the chloronium ion (Cl⁺). This prevents over-chlorination (forming the 3,5-dichloro byproduct). DMF is selected as the solvent because its polarity stabilizes the highly charged Wheland intermediate 1[1].

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (In-Process Control): Pull a 50 µL aliquot, quench in water, and extract with ethyl acetate. Run LC-MS. The system is validated when the starting material peak disappears and a new peak emerges exhibiting a strict 3:1 isotopic mass ratio (M and M+2), confirming mono-chlorination.

-

Workup: Quench the bulk reaction with cold water to precipitate the product. Filter and wash with cold water to remove succinimide byproducts.

SEAr Mechanism: The C4-hydroxyl group provides resonance stabilization, directing chlorination to C5.

Pharmaceutical Applications: Derivatization to Advanced Scaffolds

In drug development, the free carboxylic acid is often esterified to prevent unwanted side reactions during subsequent transition-metal cross-coupling. The resulting methyl ester (Methyl 5-chloro-2-fluoro-4-hydroxybenzoate, CAS 245743-64-0) is a documented precursor in pharmaceutical patents, notably in Brazilian patent application BR112020000029A2 for the treatment of fibrosis 1[1].

Protocol 2: Fischer-Speier Esterification

Step-by-Step Methodology:

-

Preparation: Suspend 5-chloro-2-fluoro-4-hydroxybenzoic acid in a large molar excess of anhydrous Methanol (MeOH).

-

Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄) dropwise.

-

Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. Because esterification is a reversible equilibrium, utilizing methanol as both the nucleophile and the solvent leverages Le Chatelier's principle to drive the reaction to completion 1[1].

-

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 12 hours.

-

Self-Validation (Workup & Analysis): Concentrate the mixture in vacuo, dissolve the residue in ethyl acetate, and wash aggressively with saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

System Validation: The basic wash deprotonates any unreacted starting acid, pulling it into the aqueous layer. If the organic layer yields a solid upon evaporation that shows a shift in the IR C=O stretch from ~1680 cm⁻¹ (carboxylic acid) to ~1720 cm⁻¹ (ester), the protocol has successfully isolated the pure ester without column chromatography.

-

Workflow illustrating the conversion of the core acid into an advanced pharmaceutical scaffold.

References

Sources

5-Chloro-2-fluoro-4-hydroxybenzoic Acid: A Comprehensive Technical Guide to Structural Reactivity and Synthetic Derivatization

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic halogenation of aromatic scaffolds is a critical tool for tuning pharmacokinetic properties and chemical reactivity. 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4) represents a highly functionalized, multi-handle building block. Characterized by a push-pull electronic system, this molecule leverages the inductive and resonance effects of its substituents to offer precise regiocontrol during synthesis. Its structural derivatives, particularly its esterified forms, have gained significant traction as precursors for biologically active molecules, notably appearing in patent literature for pharmaceutical compositions targeting fibrosis[1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical profile, the causality behind its electronic reactivity, and self-validating protocols for its synthesis and downstream derivatization.

Physicochemical Profiling & Structural Data

Understanding the baseline physical and structural parameters of 5-chloro-2-fluoro-4-hydroxybenzoic acid is essential for predicting its behavior in organic solvents and biological assays.

Table 1: Key Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 5-Chloro-2-fluoro-4-hydroxybenzoic acid |

| CAS Number | 593280-19-4 |

| Molecular Formula | C7H4ClFO3 |

| Molecular Weight | 190.56 g/mol |

| InChI Key | ISGXYLFASMHVRF-UHFFFAOYSA-N |

| Purity Standard | ≥ 95% (Typical commercial/research grade) |

Mechanistic Analysis of Substituent Effects

The reactivity of 5-chloro-2-fluoro-4-hydroxybenzoic acid is dictated by the complex interplay of its four functional groups. As an Application Scientist, it is crucial to understand why this specific substitution pattern behaves the way it does, rather than merely observing the outcome.

Table 2: Substituent Electronic Effects and Reactivity Profiling

| Substituent | Position | Electronic Effect | Synthetic / Pharmacological Utility |

| Fluoro (-F) | C2 | Strong inductive withdrawal (-I); weak resonance (+R). | Lowers the pKa of the carboxylic acid; activates the ring for SNAr; improves metabolic stability by blocking CYP450 oxidation[1]. |

| Hydroxyl (-OH) | C4 | Strong resonance donation (+R); inductive withdrawal (-I). | Directs electrophilic substitution exclusively to C5; acts as a critical hydrogen bond donor in target protein binding pockets. |

| Chloro (-Cl) | C5 | Inductive withdrawal (-I); weak resonance (+R). | Serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[1]. |

| Carboxyl (-COOH) | C1 | Strong electron withdrawal (-I, -M). | Primary pharmacophore for salt formation; easily derivatized into esters or amides to tune lipophilicity. |

The Causality of Regioselectivity and Reactivity

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group at C4 is a powerful electron-donating group via resonance. During the chlorination of the 2-fluoro-4-hydroxybenzoic acid precursor, the incoming electrophile is directed to the C5 position. This occurs because the positive charge in the resulting Wheland intermediate is effectively delocalized onto the lone pairs of the adjacent C4-hydroxyl group, providing profound resonance stabilization[1].

-

Nucleophilic Aromatic Substitution (SNAr): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. While this deactivates the ring toward electrophiles, it makes the aromatic system highly susceptible to SNAr. The fluorine atom stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating nucleophilic attack[1].

Regioselective Synthesis and Esterification

To utilize this scaffold in complex drug development, it is often synthesized from simpler precursors and subsequently protected via esterification. The Fischer-Speier esterification is a standard protocol to convert the acid into methyl 5-chloro-2-fluoro-4-hydroxybenzoate (CAS: 245743-64-0), protecting the acidic proton during downstream organometallic reactions[1].

Fig 1: Regioselective synthesis and esterification of the target scaffold.

Protocol 1: Regioselective Chlorination

-

Objective: Introduce a chlorine atom exclusively at the C5 position.

-

Causality of Reagent Choice: N-Chlorosuccinimide (NCS) is selected over elemental chlorine gas because it provides a controlled, slow release of electrophilic chlorine. This minimizes the risk of over-chlorination or oxidative cleavage of the electron-rich phenol ring.

-

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2-fluoro-4-hydroxybenzoic acid in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the EAS reaction.

-

Reagent Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 1.05 eq of NCS in portions. Causality: Low temperatures suppress the formation of the kinetically less favorable C3-chloro isomer.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours.

-

Validation Checkpoint 1 (In-Process): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). Self-Validation: The 1% acetic acid prevents streaking of the carboxylic acid on the silica gel, ensuring accurate Rf value reading.

-

Quenching & Isolation: Quench the reaction with cold distilled water to precipitate the product. Filter and wash with cold water to remove residual DMF and succinimide.

-

Validation Checkpoint 2 (Product Release): Perform LC-MS analysis. The mass spectrum must show the characteristic 3:1 isotopic pattern for the[M-H]- ion at m/z 189 and 191, confirming mono-chlorination.

-

Protocol 2: Fischer-Speier Esterification

-

Objective: Convert the carboxylic acid to a methyl ester[1].

-

Causality of Reagent Choice: Concentrated sulfuric acid acts as both a Brønsted acid catalyst to activate the carbonyl carbon and a dehydrating agent to sequester water, driving the equilibrium toward the ester product.

-

Step-by-Step Methodology:

-

Preparation: Suspend 5-chloro-2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol (10 volumes). Causality: Anhydrous conditions are critical; the presence of water will drive the equilibrium backward toward the starting acid[1].

-

Catalysis: Add a catalytic amount (0.1 eq) of concentrated H2SO4 dropwise.

-

Reflux: Heat the mixture to 65 °C (reflux) for 8-12 hours.

-

Validation Checkpoint 1 (In-Process): Monitor by LC-MS. The conversion is complete when the peak corresponding to the free acid (m/z 189) is replaced by the ester peak (m/z 203).

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Causality: The NaHCO3 neutralizes the sulfuric acid catalyst and extracts any unreacted carboxylic acid into the aqueous layer, ensuring high purity of the organic layer.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the esterified product.

-

Advanced Derivatization: Transition Metal Catalysis

The C5-chlorine atom is not merely a passive structural feature; it is a highly reactive handle designed for downstream functionalization. In pharmaceutical development, this site is frequently utilized for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach complex aryl or heteroaryl groups[1].

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5-chlorine position.

During the Oxidative Addition step, the electron-rich Pd(0) catalyst inserts itself into the aryl-chlorine bond at C5, forming an organopalladium(II) complex. The presence of the electron-withdrawing fluorine at C2 slightly accelerates this step by lowering the electron density of the aromatic ring, making the C-Cl bond more susceptible to insertion by the transition metal[1]. Following Transmetalation with an arylboronic acid and subsequent Reductive Elimination , a highly complex, multi-ring pharmacophore is generated.

References

-

Title: 5-Chloro-2-fluoro-4-hydroxybenzoic acid | 593280-19-4 Source: BuyersGuideChem URL: [Link]

Sources

5-Chloro-2-fluoro-4-hydroxybenzoic acid molecular weight and formula

CAS No. 593280-19-4 | Molecular Scaffold for Medicinal Chemistry [1]

Executive Summary

5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) is a highly specialized halogenated benzoic acid derivative used primarily as a pharmacophore building block in drug discovery.[1] Its structural uniqueness lies in the specific arrangement of the halogen substituents—chlorine at the 5-position and fluorine at the 2-position—flanking the 4-hydroxyl and 1-carboxyl groups. This substitution pattern modulates the molecule's lipophilicity (LogP) and metabolic stability, making it a critical intermediate for synthesizing specific enzyme inhibitors and heterocycle-substituted N-sulfonyl benzamides.

This guide details the physicochemical profile, synthetic pathways, and quality control protocols required for the rigorous handling and characterization of this compound.

Physicochemical Identity & Properties[1][2][3][4][5][6]

The precise characterization of 5-Chloro-2-fluoro-4-hydroxybenzoic acid is essential to distinguish it from its common isomer, 5-chloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-52-1).

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 5-Chloro-2-fluoro-4-hydroxybenzoic acid | |

| CAS Registry Number | 593280-19-4 | Critical: Do not confuse with CAS 189283-52-1 |

| Molecular Formula | C₇H₄ClFNO₃ | |

| Molecular Weight (Avg) | 190.56 g/mol | |

| Monoisotopic Mass | 189.9833 Da | Based on ³⁵Cl isotope |

| MDL Number | MFCD20656842 | |

| InChI Key | ISGXYLFASMHVRF-UHFFFAOYSA-N | Unique structure identifier |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water | Acidic protons facilitate solubility in basic buffers |

| pKa (Predicted) | ~2.8 (COOH), ~8.5 (Phenolic OH) | Fluorine at C2 increases acidity of COOH via induction |

Structural Significance

The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, enhancing bioavailability in specific pH environments. The 5-chloro group adds steric bulk and lipophilicity, often used to fill hydrophobic pockets in target proteins (e.g., kinases or bacterial enzymes).

Synthetic Routes & Process Chemistry

Objective: Regioselective synthesis of the 5-chloro isomer while minimizing the formation of 3-chloro byproducts.

Retrosynthetic Analysis

The most direct and scalable route involves the electrophilic aromatic substitution (chlorination) of 2-fluoro-4-hydroxybenzoic acid .

-

Directing Effects:

-

Regioselectivity: Position 5 is sterically favored over Position 3 (which is crowded between the -F and -OH groups). Therefore, controlled chlorination yields the 5-chloro derivative as the major product.

Experimental Protocol (Bench Scale)

Reagents:

-

Precursor: 2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3)

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

-

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst: p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (catalytic)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and Acetonitrile (10 volumes).

-

Activation: Add catalytic pTsOH (0.1 eq) to facilitate protonation/activation.

-

Chlorination: Cool the solution to 0–5°C. Slowly add NCS (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-chlorination.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC.

-

Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and acidify to pH 2 with 1N HCl.

-

Isolation: Filter the precipitated solid. Wash with cold water to remove succinimide byproducts.

-

Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Synthetic Pathway Visualization

Caption: Figure 1. Regioselective chlorination pathway targeting the C5 position via electrophilic aromatic substitution.

Analytical Characterization & QC

To ensure the material is suitable for pharmaceutical applications, a self-validating analytical workflow is required.

HPLC Method (Reverse Phase)

This method separates the target molecule from its starting material and potential 3-chloro isomer.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm.

-

Retention Time Logic: The 5-chloro product is more lipophilic (higher LogP) than the 2-fluoro starting material, so it will elute later.

NMR Validation Criteria

-

¹H NMR (DMSO-d₆):

-

Look for two distinct aromatic singlets (or doublets with large coupling if para, but here they are para to each other).

-

Proton at C3: ~6.8 ppm (Shielded by adjacent OH and F).

-

Proton at C6: ~7.8 ppm (Deshielded by COOH and Cl).

-

Absence of coupling: The C3 and C6 protons are para to each other, typically showing small or no coupling (

coupling may be observed).

-

Quality Control Workflow

Caption: Figure 2. Quality Control decision tree ensuring identity (MS) and purity (HPLC) before release.

Pharmaceutical Applications

5-Chloro-2-fluoro-4-hydroxybenzoic acid serves as a versatile "head group" or scaffold in medicinal chemistry.

-

Enzyme Inhibition: The acid moiety can form hydrogen bonds within active sites, while the halogenated core occupies hydrophobic pockets. It is structurally related to inhibitors of aldo-keto reductases.

-

Antibacterial Agents: This molecule acts as a precursor to fluoroquinolone analogs. The 4-hydroxy group can be alkylated to form ether-linked side chains found in advanced antibiotics like Garenoxacin-related derivatives.

-

Patent Landscape: It is explicitly cited as an intermediate in the synthesis of heterocycle-substituted N-sulfonyl benzamide derivatives (Patent WO2016124140A1), which are explored for various therapeutic indications including metabolic disorders.

References

-

Sigma-Aldrich. (2025). Product Specification: 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Product No. AOBH97EBA9F4).Link

-

BuyersGuideChem. (2025). CAS 593280-19-4 Data Sheet and Suppliers.[1][4]Link

-

Google Patents. (2016). WO2016124140A1 - Heterocycle substituted n-sulfonyl benzamide derivatives.Link

-

PubChem. (2025). Compound Summary: 5-Chloro-2-fluorobenzoic acid (Structural Analog Reference).Link

-

Capot Chemical. (2025).[1] Certificate of Analysis: 5-Chloro-2-fluoro-4-hydroxybenzoic acid.[1][4]Link

Sources

- 1. 593280-19-4 | acide 5-chloro-2-fluoro-4-hydroxybenzoïque | 5-Chloro-2-fluoro-4-hydroxybenzoic acid - Capot Chimique [capotchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. US5744628A - Process for the preparation of esters of aromatic carboxylic acids - Google Patents [patents.google.com]

- 4. buyersguidechem.com [buyersguidechem.com]

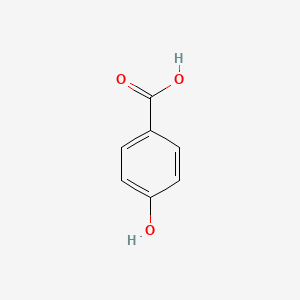

Technical Guide: 5-Chloro-2-fluoro-4-hydroxybenzoic acid vs. 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Executive Summary: The Structural Divergence

In the high-stakes arena of lead optimization, the distinction between 5-chloro-2-fluoro-4-hydroxybenzoic acid (Isomer A) and 5-chloro-4-fluoro-2-hydroxybenzoic acid (Isomer B) is not merely semantic—it is functional. While they share an identical molecular weight (190.56 g/mol ) and elemental composition, their behavior in biological systems and synthetic pathways is radically different due to the ortho-effect and hydrogen bonding networks .

-

Isomer A (4-Hydroxy series): Lacks the internal hydrogen bond characteristic of salicylates, making it a key scaffold for liquid crystals and kinase inhibitors where the phenolic hydroxyl must remain free for intermolecular interactions.

-

Isomer B (Salicylic acid series): Possesses a strong intramolecular hydrogen bond (O-H···O=C), significantly altering its pKa, lipophilicity (LogP), and membrane permeability, making it a preferred pharmacophore for anti-infective and anti-inflammatory agents.

This guide provides the definitive technical framework for synthesizing, differentiating, and utilizing these isomers.

Chemical Identity & Structural Analysis[1][2][3][4]

The core difference lies in the position of the hydroxyl group relative to the carboxylic acid. This dictates the electronic environment and reactivity.

Comparative Data Table

| Feature | Isomer A | Isomer B |

| IUPAC Name | 5-Chloro-2-fluoro-4-hydroxybenzoic acid | 5-Chloro-4-fluoro-2-hydroxybenzoic acid |

| CAS Number | 593280-19-4 | 189283-52-1 |

| Core Scaffold | 4-Hydroxybenzoic acid (Paraben precursor type) | Salicylic acid (2-Hydroxybenzoic acid) |

| Intramolecular H-Bond | No (OH is para to COOH) | Yes (OH is ortho to COOH) |

| Predicted pKa (COOH) | ~3.5 - 4.0 | ~2.3 - 2.8 (Acidified by H-bond) |

| 1H NMR (OH signal) | Broad singlet, variable shift (< 11 ppm) | Sharp/Broad singlet, downfield (> 11 ppm) |

| Primary Application | Liquid Crystals, Kinase Inhibitor Scaffolds | Anti-infectives, GPR119 Agonists |

Structural Visualization (Graphviz)

The following diagram illustrates the structural logic and the hydrogen bonding potential that differentiates the two isomers.

Figure 1: Structural divergence highlighting the intramolecular hydrogen bonding in the salicylic derivative (Isomer B) versus the open conformation of Isomer A.

Synthetic Methodologies

Route A: Synthesis of Isomer A (CAS 593280-19-4)

Target: 5-Chloro-2-fluoro-4-hydroxybenzoic acid Precursor: 2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3)

Mechanism: The OH group at C4 directs electrophiles to the ortho positions (C3 and C5).[1]

-

C3: Ortho to OH, Ortho to F. (Sterically hindered).

-

C5: Ortho to OH, Para to F. (Sterically accessible).[1]

-

Result: Chlorination occurs exclusively at C5.[1]

Route B: Synthesis of Isomer B (CAS 189283-52-1)

Target: 5-Chloro-4-fluoro-2-hydroxybenzoic acid Precursor: 4-Fluoro-2-hydroxybenzoic acid (CAS 345-29-9)

Mechanism: The OH group at C2 directs electrophiles to ortho (C3) and para (C5).[1]

-

C3: Ortho to OH, Ortho to F. (Sterically hindered).

-

C5: Para to OH, Ortho to F. (Electronically favored and less hindered).

-

Result: Chlorination occurs at C5.[1]

Experimental Protocol (Universal Chlorination Method)

This protocol is self-validating via TLC monitoring.

Reagents:

-

Starting Material (Isomer A or B precursor): 1.0 equiv

-

N-Chlorosuccinimide (NCS): 1.05 equiv[1]

-

Acetonitrile (MeCN): 0.5 M concentration

-

Sulfuric Acid (H2SO4): 0.1 equiv (Catalyst) or HCl (conc)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of the specific fluoro-hydroxybenzoic acid precursor in 60 mL of Acetonitrile.

-

Activation: Add 0.5 mL of concentrated H2SO4. Stir for 10 minutes at room temperature. Note: Acid catalysis protonates the NCS, increasing its electrophilicity.

-

Chlorination: Add NCS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product will be less polar (higher Rf) than the starting material due to the addition of the lipophilic chlorine atom.

-

-

Quench & Workup: Evaporate MeCN under reduced pressure. Resuspend the residue in water (50 mL). The product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid. Wash with cold water (2 x 20 mL) to remove succinimide byproduct. Recrystallize from Ethanol/Water if purity is <95%.

Analytical Characterization & Differentiation

Distinguishing these isomers requires careful analysis of NMR coupling constants (

1H NMR Diagnostics (DMSO-d6)

| Proton | Isomer A (CAS 593280-19-4) | Isomer B (CAS 189283-52-1) |

| Phenolic OH | Broad singlet, ~10.0 - 10.5 ppm. (No intramolecular H-bond). | Sharp/Broad singlet, >11.0 ppm. (Deshielded by C=O interaction). |

| H-3 | Doublet ( | Doublet ( |

| H-6 | Doublet ( | Doublet ( |

The "Smoking Gun": While the coupling patterns are similar (both have one ortho-F and one meta-F proton), the chemical shift of the OH proton and the 13C NMR shift of the Carbonyl (C=O) are definitive. Isomer B's carbonyl carbon will be slightly more shielded due to the H-bond donation from the hydroxyl group.

Applications in Drug Discovery[10]

Isomer A: The "Liquid Crystal" & Kinase Scaffold

5-Chloro-2-fluoro-4-hydroxybenzoic acid is frequently utilized in materials science for synthesizing fluorinated liquid crystals. In drug discovery, it serves as a "reversed" headgroup for kinase inhibitors where the 4-OH is used to couple with alkyl chains or heterocycles via ether linkages, utilizing the 2-F for metabolic stability against ring oxidation.

Isomer B: The Bioisostere

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated salicylic acid.[1] It is a direct intermediate in the synthesis of GPR119 agonists (for diabetes) and specific anti-bacterial sulfonamides . The 2-OH/1-COOH motif allows for the formation of metal chelates or specific binding to active site serine residues in enzymes.

Synthesis & Application Workflow

Figure 2: Parallel synthesis workflow showing the divergence in precursors and downstream applications.

References

-

BenchChem. (2026). 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.[7] Retrieved from

-

Sigma-Aldrich. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid Product Specification. Retrieved from

-

PubChem. (2025).[2] 5-Chloro-2-fluorobenzoic acid and related structures. National Library of Medicine. Retrieved from

-

Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid: Applications in Liquid Crystals. Retrieved from

-

Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. Retrieved from

-

Zhang, et al. (2026).[8] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from

Sources

- 1. 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1 | Benchchem [benchchem.com]

- 2. 2-Fluoro-4-hydroxybenzoic Acid | C7H5FO3 | CID 2783398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. rubingroup.org [rubingroup.org]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. 5-chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-Chloro-2-fluoro-4-hydroxybenzoic acid

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for laboratory professionals and aims to synthesize technical data with practical, field-proven insights to ensure the highest standards of safety and experimental integrity.

Core Hazard Identification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 5-Chloro-2-fluoro-4-hydroxybenzoic acid is a halogenated derivative of salicylic acid and presents the following primary hazards.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

-

H302: Harmful if swallowed.

Signal Word: Warning[1]

These classifications necessitate careful handling to avoid direct contact and inhalation. The irritant properties are a key consideration in all handling protocols.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with 5-Chloro-2-fluoro-4-hydroxybenzoic acid, especially when handling the solid form, should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent accidental exposure.

| PPE Category | Recommendation | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles are mandatory.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[1] | Prevents skin contact which can lead to irritation.[1] |

| Hand Hygiene | Wash hands thoroughly after handling the compound.[1][2] | A fundamental practice to remove any residual chemical contamination. |

PPE Selection Workflow

Caption: Selection of PPE based on identified hazards.

Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid breathing dust.[1]

-

Prevent contact with skin and eyes.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Disposal

-

Halogenated waste should be segregated from non-halogenated waste streams.[6]

-

Never dispose of this chemical down the drain or in regular trash.[2] All waste must be handled as hazardous.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][7] If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[7] |

| Inhalation | Move the person to fresh air.[3][7] If breathing is difficult, provide oxygen.[3] Seek medical attention.[7] |

| Ingestion | Do not induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[3] |

Spill Response

Spill Response Workflow

Caption: Step-by-step procedure for spill management.

For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to clean up the spill. The collected material should be placed in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and contact emergency services.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[4]

-

Hazards from Combustion: Thermal decomposition can release irritating and toxic gases, including hydrogen fluoride and hydrogen chloride.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological and Ecological Information

References

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Benchchem. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.

- MilliporeSigma. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.

- Washington State University. (n.d.). Halogenated Solvents.

- Fisher Scientific. (2011, June 07). SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoic acid.

- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.

- Merck. (n.d.). SAFETY DATA SHEET - 4-Hydroxybenzoic acid.

- Department of Organic Chemistry. (2017, May 04). General Safety Framework.

- PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537.

- Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzoic acid.

- OECD SIDS. (n.d.). 4-hydroxybenzoic acid.

- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.

- Echemi. (n.d.). 5-CHLORO-2,4-DIFLUOROBENZOIC ACID SDS, 130025-33-1 Safety Data Sheets.

- Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.11216 - Halogenated benzoic acid (generic).

- Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzoic Acid.

- SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.

- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.

- Labbox. (n.d.). Benzoic acid AGR.

Sources

- 1. 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1 | Benchchem [benchchem.com]

- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 3. echemi.com [echemi.com]

- 4. nj.gov [nj.gov]

- 5. ehs.com [ehs.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. fishersci.com [fishersci.com]

- 8. labbox.es [labbox.es]

- 9. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Whitepaper: Physicochemical Profiling and Acidity Characterization of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Executive Summary

For drug development professionals and synthetic chemists, understanding the precise acid-base behavior of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4) is a highly functionalized aromatic building block. Its unique substitution pattern—featuring two halogens and a phenolic hydroxyl group—creates a complex electronic environment that drastically alters its acidity compared to standard benzoic acid derivatives.

This technical guide provides an in-depth analysis of the molecular causality behind its dual pKa values, presents extrapolated quantitative acidity data, and establishes a self-validating experimental protocol for empirical pKa determination.

Molecular Architecture & Electronic Causality of Acidity

The molecule possesses two distinct ionizable protons: the carboxylic acid proton (-COOH) and the phenolic hydroxyl proton (-OH). The acidity of these functional groups is dictated by the delicate balance of Inductive (-I) and Resonance (+R/-R) effects exerted by the substituents[1].

The Carboxylic Acid (pKa1)

The deprotonation of the carboxylic acid is influenced by three substituents:

-

2-Fluoro (Ortho to COOH): Fluorine is the most electronegative element. Its proximity to the carboxylate group exerts a profound electron-withdrawing inductive effect (-I). This stabilizes the negative charge of the conjugate base, significantly lowering the pKa. For context, the addition of an ortho-fluoro group drops the pKa of benzoic acid from 4.20 to 3.27[2].

-

5-Chloro (Meta to COOH): Chlorine also exerts a strong -I effect. Positioned meta to the carboxyl group, it provides additional stabilization of the carboxylate anion without steric hindrance, further driving down the pKa[3].

-

4-Hydroxy (Para to COOH): The hydroxyl group typically exerts an electron-donating resonance effect (+R), which destabilizes the carboxylate anion (as seen in 4-hydroxybenzoic acid, where the pKa rises to 4.54)[4]. However, in this highly halogenated system, the overwhelming combined -I effects of the fluorine and chlorine atoms completely override the +R effect of the hydroxyl group.

The Phenolic Hydroxyl (pKa2)

The acidity of the phenolic -OH is primarily governed by the 5-chloro substituent.

-

5-Chloro (Ortho to OH): Halogens located ortho to a phenol drastically increase its acidity via inductive withdrawal. While a standard phenol has a pKa of ~10.0, the ortho-chlorine stabilizes the phenoxide anion, pulling the pKa down into the physiological range (similar to how 5-chlorosalicylic acid exhibits enhanced acidity)[5].

Figure 1: pH-dependent stepwise acid dissociation pathway of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Quantitative Acidity Profile

Because empirical pKa data for the exact 5-chloro-2-fluoro-4-hydroxybenzoic acid molecule is scarce in standard literature, we must extrapolate its values by benchmarking against highly characterized structural analogs. The table below summarizes the substituent effects to predict the target molecule's acidity.

| Compound | pKa1 (COOH) | pKa2 (Phenolic OH) | Source / Reference |

| Benzoic Acid | 4.20 | N/A | Standard Baseline |

| 4-Hydroxybenzoic Acid | 4.54 | 9.23 | PubChem[4] |

| 2-Fluorobenzoic Acid | 3.27 | N/A | BenchChem[2] |

| 4-Fluoro-2-hydroxybenzoic Acid | 2.85 | ~8.0 | GuideChem[6] |

| 5-Chlorosalicylic Acid | 2.65 - 2.98 | ~7.5 | RSC[5], ResearchGate[3] |

| 5-Chloro-2-fluoro-4-hydroxybenzoic Acid | ~2.4 - 2.6 (Pred.) | ~7.2 - 7.5 (Pred.) | Extrapolated |

Self-Validating Experimental Protocol: pKa Determination

To empirically verify the predicted pKa values of 5-chloro-2-fluoro-4-hydroxybenzoic acid, a potentiometric titration coupled with Yasuda-Shedlovsky extrapolation is required. This protocol is designed as a self-validating system to eliminate systematic errors caused by poor aqueous solubility and atmospheric interference.

Causality-Driven Methodology

Step 1: System Validation (The Control)

-

Action: Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00). Titrate a standardized solution of pure Benzoic Acid (known pKa = 4.20).

-

Causality: This step self-validates the linearity of the glass electrode and confirms the exact molarity of the NaOH titrant before exposing the precious target analyte.

Step 2: Co-Solvent Analyte Preparation

-

Action: Prepare 0.001 M solutions of 5-chloro-2-fluoro-4-hydroxybenzoic acid in a series of Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH by volume).

-

Causality: Highly halogenated aromatic acids exhibit poor aqueous solubility in their fully protonated state. Attempting to titrate in 100% water will result in precipitation, ruining the equilibrium readings. The co-solvent ensures complete dissolution.

Step 3: Inert Atmosphere Titration

-

Action: Submerge the calibrated electrode into the analyte solution. Purge the sealed titration vessel with high-purity Nitrogen (

) or Argon gas for 15 minutes prior to and during the titration. -

Causality: Atmospheric

dissolves into alkaline solutions to form carbonic acid. Because pKa2 (the phenolic OH) is expected to be around 7.4, any dissolved

Step 4: Data Acquisition & Gran Plot Analysis

-

Action: Titrate with 0.1 M standardized NaOH. Record the

data. Use a Gran Plot to precisely identify the first and second equivalence points.

Step 5: Yasuda-Shedlovsky Extrapolation

-

Action: Plot the apparent pKa values (

) obtained from the different Methanol/Water mixtures against the reciprocal of the dielectric constant ( -

Causality: Co-solvents suppress ionization by lowering the dielectric constant of the medium. The Yasuda-Shedlovsky method mathematically removes the solvent effect, yielding the true, highly accurate aqueous pKa.

Figure 2: Self-validating potentiometric titration workflow for precise pKa determination.

Implications for Drug Development & Formulations

The dual pKa profile of 5-chloro-2-fluoro-4-hydroxybenzoic acid profoundly impacts its behavior in biological systems:

-

Lipophilicity (logD): Because pKa1 is ~2.5, the molecule is ionized in the intestinal tract (pH 6.0 - 7.4). This limits passive transcellular diffusion, meaning structural modifications (such as esterification to Methyl 5-chloro-2-fluoro-4-hydroxybenzoate) are often required to improve bioavailability[1].

-

Protein Binding: The presence of the highly electronegative fluorine and chlorine atoms, combined with the anionic carboxylate at physiological pH, creates a strong pharmacophore for electrostatic and halogen-bonding interactions with target proteins.

References

-

PubChem. "4-Hydroxybenzoic Acid | C7H6O3 | CID 135". National Institutes of Health (NIH). Available at:[Link]

-

ResearchGate. "Physicochemical properties of SA and SA derivatives". ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. "Electronic Supplementary Information - pKa Using Semiempirical Molecular Orbital Methods". RSC.org. Available at: [Link]

Sources

- 1. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]

- 2. 2-Fluorobenzoic acid | 445-29-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. guidechem.com [guidechem.com]

Strategic Sourcing and Synthetic Applications of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Executive Summary & Pharmacophoric Significance

5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4) is a highly specialized, multi-substituted halogenated aromatic building block[1]. In modern drug development and agrochemical design, the strategic placement of halogens on a phenolic acid scaffold is utilized to finely tune lipophilicity, metabolic stability, and target binding affinity.

The structural architecture of this compound is defined by three critical substituents on the benzoic acid core:

-

C2-Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. While this deactivates the ring toward electrophilic attacks, it significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital), making the aromatic system highly susceptible to Nucleophilic Aromatic Substitution (SNAr) in downstream derivatizations[2].

-

C4-Hydroxyl: This group acts as a powerful resonance donor. The lone pairs on the oxygen atom pump electron density back into the ring, strongly activating the ortho positions (C3 and C5)[2].

-

C5-Chlorine: The introduction of chlorine adds steric bulk and enhances the overall lipophilicity (LogP) of the molecule, which is a critical parameter for membrane permeability in Active Pharmaceutical Ingredients (APIs)[3].

Figure 1: Pharmacophoric contributions of substituents on the core scaffold.

Mechanistic Pathways & Experimental Workflows

A thorough understanding of the underlying reaction mechanisms is essential for optimizing synthetic routes. The primary pathway to synthesize this compound relies on the Electrophilic Aromatic Substitution (SEAr) of 2-fluoro-4-hydroxybenzoic acid[2].

Causality of Regioselectivity: During chlorination, the positive charge in the resulting Wheland intermediate is effectively delocalized onto the lone pairs of the adjacent C4-hydroxyl group. This resonance stabilization strongly favors electrophilic substitution at the C5 position over the C3 position[2],[3].

Protocol A: Regioselective Electrophilic Chlorination (SEAr)

This protocol describes the synthesis of the title compound from its non-chlorinated precursor.

-

Preparation: Dissolve 1.0 equivalent of 2-fluoro-4-hydroxybenzoic acid in anhydrous glacial acetic acid under an inert nitrogen (N₂) atmosphere.

-

Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

-

Causality: Lowering the thermal energy suppresses non-specific chlorination at the less activated C3 position, maximizing thermodynamic control and regioselectivity for the C5 position.

-

-

Electrophile Addition: Add 1.05 equivalents of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) dropwise.

-

Reaction Propagation: Remove the ice bath, allowing the mixture to gradually warm to room temperature. Stir for 4–6 hours.

-

Self-Validation: Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (

155 [M-H]⁻) disappears, replaced by the product peak (

-

-

Isolation: Quench the reaction by pouring the mixture into crushed ice. The crude 5-chloro-2-fluoro-4-hydroxybenzoic acid will precipitate. Filter under vacuum and recrystallize from an ethanol/water gradient to achieve >98% purity.

Protocol B: Fischer-Speier Esterification (Downstream Derivatization)

To utilize this compound in cross-coupling reactions, the carboxylic acid is often protected as a methyl ester (CAS: 245743-64-0)[4],[2].

-

Suspension: Suspend the purified 5-chloro-2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol, which serves as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount (0.1 eq) of concentrated sulfuric acid (H₂SO₄).

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weak methanol nucleophile[2].

-

-

Reflux: Heat the mixture to reflux (65°C) for 8–12 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The newly formed methyl ester will migrate with a significantly higher

value than the highly polar, hydrogen-bonding carboxylic acid starting material.

-

-

Workup: Remove excess methanol in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ to quench the acid catalyst and partition unreacted starting material into the aqueous layer. Extract the product with ethyl acetate, dry over anhydrous MgSO₄, and concentrate.

-

Final Validation: Conduct ¹H-NMR spectroscopy. The appearance of a sharp singlet integrating to 3H at approximately

3.8–3.9 ppm confirms the successful installation of the methyl ester[2].

Figure 2: Step-by-step synthetic workflow and SEAr mechanistic pathway.

Global Supply Chain & Pricing Dynamics

Because 5-chloro-2-fluoro-4-hydroxybenzoic acid is a niche intermediate, it is primarily synthesized by specialized fine chemical manufacturers rather than bulk commodity suppliers. A review of the current market landscape reveals a distinct pricing dichotomy based on geographic manufacturing capabilities and purity grades.

Manufacturers based in Asia (e.g., [1], [5]) often leverage localized raw material availability to offer competitive pricing for bulk and analytical grades. Conversely, European distributors (e.g., [6]) provide highly validated, ready-to-ship catalog quantities at a premium.

Table 1: Supplier Landscape and Estimated Pricing

| Supplier | Headquarters | Purity Grade | Est. Pricing (USD) | Lead Time |

| Capot Chemical Co., Ltd. | China | >98% | $50 - $80 / 5g | In Stock |

| Alchimica | Czech Republic | >97% | ~$940 / 5g (21,975 CZK) | 2-4 Weeks |

| BenchChem | USA / Global | ≥95% | Custom Quote | Variable |

| Allfluoro Pharmaceutical | China | >98% | Custom Quote | Variable |

| Arctom | Global | Standard | Custom Quote | Variable |

(Note: Pricing is subject to supply chain fluctuations, bulk negotiation, and specific institutional discounts. Researchers should request updated Certificates of Analysis (CoA) prior to procurement[4],[7].)

Quality Control (QA/QC) Standards

To ensure the trustworthiness of the sourced material, incoming batches must be subjected to a rigorous analytical pipeline:

-

High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient elution profile (Water/Acetonitrile containing 0.1% TFA). This is critical for resolving and quantifying trace amounts of the undesired 3-chloro regioisomer.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR must show the absence of a proton signal at the C5 position. The remaining aromatic protons (C3 and C6) should appear as distinct singlets or doublets (coupling with the C2-fluorine), confirming the regiochemistry of the supplier's batch.

References

-

Title: 5-Chloro-2-fluoro-4-hydroxybenzoic acid | 593280-19-4 Source: BuyersGuideChem (Capot Chemical Co., Ltd. Profile) URL: [Link]

-

Title: 5-Chloro-2-Fluoro-4-Hydroxybenzoic Acid (1 x 5 g) Source: Alchimica URL: [Link]

-

Title: 5-Chloro-2-fluoro-4-hydroxybenzoic acid, 593280-19-4 Source: Allfluoro Pharmaceutical Co., Ltd. URL: [Link]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]

- 4. 5-氯-2-氟-4-羟基苯甲酸甲酯 | CAS:245743-64-0 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 5. 5-Chloro-2-fluoro-4-hydroxybenzoic acid,593280-19-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. 5-Chloro-2-Fluoro-4-Hydroxybenzoic Acid (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 7. arctomsci.com [arctomsci.com]

Technical Guide: Pharmacological Applications of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

This guide provides an in-depth technical analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) , a specialized halogenated aromatic building block. It focuses on its strategic utility in medicinal chemistry, specifically in the synthesis of metabolically stable pharmacophores and fragment-based drug discovery (FBDD).

Part 1: Executive Summary & Chemical Identity

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a polysubstituted aromatic scaffold characterized by the simultaneous presence of a carboxyl group, a phenol, and two distinct halogen atoms (chlorine and fluorine) in a specific substitution pattern. Unlike simple benzoic acid derivatives, this compound serves as a "privileged structure" in drug discovery due to its ability to modulate lipophilicity (LogP) , acidity (pKa) , and metabolic stability simultaneously.

It is primarily utilized as a Key Intermediate (KIM) for the synthesis of:

-

Antimicrobial Sulfonamides: Enhancing potency against Gram-positive bacteria via electronic modulation of the sulfonamide core.

-

Bioactive Heterocycles: Precursor for benzoxazoles and benzimidazoles used in kinase inhibition.

-

Liquid Crystal Mesogens: Due to the dipole moments introduced by the ortho-fluorine substituent.

Chemical Profile

| Property | Specification |

| CAS Number | 593280-19-4 |

| Molecular Formula | C₇H₄ClFO₃ |

| Molecular Weight | 190.56 g/mol |

| IUPAC Name | 5-Chloro-2-fluoro-4-hydroxybenzoic acid |

| pKa (Predicted) | ~2.8 (Acid), ~8.5 (Phenol) |

| LogP (Predicted) | 2.3 |

| Key Functional Groups | Carboxylic Acid (C1), Fluorine (C2), Hydroxyl (C4), Chlorine (C5) |

Part 2: Pharmacological Mechanisms & Drug Design Utility

The "Fluorine Effect" in Ligand Binding

The strategic placement of the fluorine atom at the C2 position (ortho to the carboxylic acid) serves a dual pharmacological purpose:

-

Conformational Lock: The high electronegativity of fluorine creates an intramolecular electrostatic repulsion with the carbonyl oxygen of the carboxylate (or amide derivatives), restricting bond rotation. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., a kinase or enzyme active site).

-

Metabolic Blockade: The C2-Fluorine blocks a common site of metabolic oxidation (Phase I metabolism), extending the half-life (

) of drugs derived from this scaffold.

Chlorine as a Lipophilic Anchor

The C5-Chlorine atom, positioned ortho to the hydroxyl group, enhances the acidity of the phenol (lowering pKa) and increases the overall lipophilicity. This allows the molecule to:

-

Penetrate lipid bilayers more effectively.

-

Fill hydrophobic pockets (S3/S4 sub-pockets) in enzyme active sites, increasing binding affinity (

).

Antimicrobial Activity (Sulfonamide Analogues)

Research into halogenated hydroxybenzoic acid derivatives indicates that converting the C1-carboxyl group into a sulfonamide yields compounds with significant antibacterial activity. The 5-chloro-2-fluoro substitution pattern enhances activity against Staphylococcus aureus by increasing the acidity of the sulfonamide nitrogen, mimicking the pKa of the bacterial substrate PABA (para-aminobenzoic acid) more closely than non-halogenated analogues.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis

Objective: Synthesize 5-Chloro-2-fluoro-4-hydroxybenzoic acid from 2-Fluoro-4-hydroxybenzoic acid via electrophilic aromatic substitution.

Rationale: The C4-hydroxyl group is a strong ortho/para director.[1] The C1-carboxyl is a meta director. The C2-fluorine is a weak ortho/para director.

-

C3 Position: Sterically hindered (sandwiched between F and OH).

-

C5 Position: Activated by the ortho-OH and meta-F. This is the thermodynamically favored site for chlorination.

Step-by-Step Methodology:

-

Dissolution: Charge a 250 mL round-bottom flask with 2-Fluoro-4-hydroxybenzoic acid (1.0 eq) and Acetonitrile (MeCN) (10 mL/g substrate). Stir until fully dissolved.

-

Catalysis: Add concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) as a catalyst to protonate the chlorinating agent, enhancing electrophilicity.

-

Chlorination: Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 30 minutes at 0°C to prevent over-chlorination.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 5:1 Hexane/Ethyl Acetate).

-

Quench & Workup: Evaporate MeCN under reduced pressure. Resuspend the residue in water (50 mL). The product typically precipitates.

-

Purification: Filter the white precipitate. Wash with cold water (3x) to remove succinimide byproducts. Recrystallize from Ethanol/Water if necessary.

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C5 proton and the retention of the C3 and C6 protons as singlets (due to decoupling or weak coupling).

-

MS (ESI-): Confirm mass peak [M-H]⁻ = 189.0.

Protocol B: Methyl Esterification (Protection Step)

For use in further coupling reactions (e.g., amide coupling), the carboxylic acid is often protected as a methyl ester.

-

Reflux: Dissolve 5-Chloro-2-fluoro-4-hydroxybenzoic acid in Methanol (MeOH) .

-

Acid Catalyst: Add Thionyl Chloride (SOCl₂) dropwise at 0°C (Exothermic!).

-

Heat: Reflux at 65°C for 3 hours.

-

Yield: Quantitative conversion to Methyl 5-chloro-2-fluoro-4-hydroxybenzoate .

Part 4: Visualization of Pharmacological Logic

Diagram 1: Synthesis & Derivatization Pathway

This diagram illustrates the synthesis of the core scaffold and its divergence into two distinct pharmacological classes: Kinase Inhibitors and Antimicrobials.

Caption: Synthetic workflow transforming the fluoro-precursor into the 5-chloro-2-fluoro pharmacophore, diverging into antimicrobial and kinase inhibitor scaffolds.

Diagram 2: Pharmacophore Mechanism (SAR)

This diagram details the Structure-Activity Relationship (SAR) of the molecule.

Caption: Structure-Activity Relationship (SAR) map highlighting the pharmacological function of each substituent on the benzoic acid core.

Part 5: References

-

BenchChem. (2025). 5-Chloro-2-fluoro-4-hydroxybenzoic acid Product Specifications and Synthesis Pathways. Retrieved from

-

Krátký, M., et al. (2012).[2] "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold." European Journal of Medicinal Chemistry, 50, 433-440.[2]

-

PubChem. (2025).[3] Compound Summary: 5-Chloro-2-fluorobenzoic acid and derivatives. National Library of Medicine.

-

Woo, L., et al. (2013).[4] "Synthesis and structure–activity relationship studies of derivatives of the dual aromatase–sulfatase inhibitor." ChemMedChem, 8, 779–799.[4] (Contextual reference for fluorinated hydroxybenzoic acid utility). [4]

Sources

- 1. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]

- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzoic Acid: A Pivotal Fluorinated Building Block

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a polysubstituted aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The strategic incorporation of fluorine and chlorine atoms, alongside hydroxyl and carboxylic acid moieties, imparts a unique combination of physicochemical properties that are highly desirable for the development of novel therapeutic agents and functional materials. This document delineates the compound's structural attributes, physicochemical properties, a proposed, field-proven synthesis protocol with mechanistic rationale, its reactivity profile, and its applications as a key chemical intermediate.

Introduction: The Strategic Role of Halogenation in Molecular Design

The incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a foundational strategy in modern drug discovery.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When these features are combined with the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated benzoic acid derivatives emerge as a promising class of compounds.[1][3][4]

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a prime example of a multi-functional building block. Its structure contains four distinct functional groups whose electronic and steric properties can be leveraged for targeted molecular design:

-

Fluorine (at C2): Modulates acidity and can form key hydrogen bonds with biological targets.

-

Chlorine (at C5): Increases lipophilicity and can participate in halogen bonding.

-

Hydroxyl Group (at C4): Acts as a hydrogen bond donor/acceptor and a key site for derivatization.

-

Carboxylic Acid (at C1): Provides a primary handle for amide bond formation and other conjugations, and influences solubility.

This guide will explore the synthesis, properties, and potential of this versatile intermediate for scientists and drug development professionals.

Physicochemical Properties and Structural Analysis

The arrangement of electron-withdrawing (fluoro, chloro, carboxylic acid) and electron-donating (hydroxyl) groups on the benzene ring creates a unique electronic environment that dictates the molecule's reactivity and properties.

| Property | Value | Source |

| CAS Number | 593280-19-4 | [5] |

| Molecular Formula | C₇H₄ClFO₃ | [6] |

| Molecular Weight | 190.56 g/mol | |

| Appearance | White to yellow powder or crystals | |

| Purity | Typically ≥95-97% | [7] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7] |

| InChI Key | ISGXYLFASMHVRF-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

A robust synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid can be proposed via a regioselective electrophilic aromatic substitution, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This approach is analogous to established methods for halogenating similar phenolic compounds.[8][9]

Mechanistic Rationale

The regioselectivity of the chlorination is dictated by the directing effects of the substituents on the aromatic ring.

-

Hydroxyl Group (-OH): A powerful activating, ortho-, para- directing group.

-

Fluorine (-F): A weakly deactivating, ortho-, para- directing group.

-

Carboxylic Acid (-COOH): A deactivating, meta- directing group.

The powerful activating effect of the hydroxyl group at C4 overwhelmingly controls the position of electrophilic attack. It directs the incoming electrophile to the positions ortho to it (C3 and C5). Position C5 is sterically more accessible than C3 (which is sterically hindered by the adjacent fluorine and carboxylic acid groups) and is therefore the primary site for chlorination.

Caption: Proposed workflow for the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol: Electrophilic Chlorination

This protocol is adapted from methodologies for similar halogenated benzoic acids.[8][9]

Objective: To synthesize 5-Chloro-2-fluoro-4-hydroxybenzoic acid via regioselective chlorination of 2-fluoro-4-hydroxybenzoic acid.

Materials:

-

2-Fluoro-4-hydroxybenzoic acid (1 equivalent)

-

Acetonitrile (MeCN)

-

Concentrated Sulfuric Acid (H₂SO₄, ~1.05 equivalents)

-

N-Chlorosuccinimide (NCS, ~1.05 equivalents)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid (1.0 equiv).

-

Solvent Addition: Add a suitable volume of acetonitrile (e.g., ~10-15 mL per 5 mmol of starting material) and stir at room temperature until all solid has dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.05 equiv.) to the solution. Stir the mixture for 5-10 minutes.

-

Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equiv.) to the reaction mixture in a single portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, remove the acetonitrile solvent under reduced pressure (rotary evaporation).

-

Purification: To the resulting residue, add a small amount of cold deionized water and stir vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with additional cold water to remove any remaining succinimide or acid, and dry under vacuum to yield the final product.

Reactivity and Derivatization Potential

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a versatile building block precisely because its functional groups offer multiple handles for subsequent chemical modification, making it invaluable for creating libraries of new compounds.

Caption: Key reaction sites on 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

-

Carboxylic Acid Group: This is the most common site for modification. It can be readily converted into amides using standard peptide coupling reagents (e.g., HATU, HOBt) or by first converting it to an acid chloride. Esterification with various alcohols is also a straightforward transformation, often catalyzed by a strong acid.[10][11]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers (e.g., Williamson ether synthesis) or acylated to form esters. These modifications are useful for altering the compound's solubility and hydrogen bonding capacity.

-

Aromatic Ring: The electron-rich aromatic ring, activated by the hydroxyl group, can potentially undergo further electrophilic substitution reactions, though conditions would need to be carefully controlled to manage regioselectivity. It can also participate in various cross-coupling reactions if converted to a suitable derivative (e.g., a triflate).

Applications in Research and Development

Halogenated benzoic acids are critical intermediates in both the pharmaceutical and agrochemical industries.[12][13] The specific substitution pattern of 5-Chloro-2-fluoro-4-hydroxybenzoic acid makes it a valuable scaffold for several applications.

-

Pharmaceutical Development: Polysubstituted benzoic acids are core fragments in a wide array of therapeutic agents. The 5-chlorosalicylate motif (5-chloro-2-hydroxybenzoic acid) has been used to develop compounds with antimicrobial activity.[14] Fluorinated benzoic acids are used as intermediates for antibacterial, anticancer, and anti-inflammatory agents.[1][3] The combination of these features suggests this building block could be used to synthesize novel compounds targeting bacterial infections, inflammatory pathways, or proliferative diseases.

-

Agrochemicals: The introduction of mixed halogens (e.g., chlorine and fluorine) is a common strategy in the design of modern herbicides and pesticides.[13][15] These substituents can enhance the efficacy, metabolic stability, and target-binding properties of the active ingredient.[13][15] This building block is therefore a valuable precursor for developing new crop protection agents.[12]

-

Materials Science: Phenolic compounds are used in the synthesis of specialty polymers and liquid crystals.[12][16] The rigidity of the benzene core, combined with the polarity and reactivity of the functional groups, makes this molecule a candidate for creating materials with enhanced thermal stability or specific liquid crystalline phases.[12][16]

Analytical Characterization

To confirm the identity and purity of synthesized 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a combination of standard analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, confirming the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the key functional groups, such as the broad O-H stretch of the carboxylic acid, the sharp O-H stretch of the phenol, and the C=O stretch of the carbonyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on supplier safety data for structurally similar compounds, 5-Chloro-2-fluoro-4-hydroxybenzoic acid should be handled with care.[7]

-

GHS Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: Warning[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or direct contact with skin and eyes.

Conclusion

5-Chloro-2-fluoro-4-hydroxybenzoic acid stands out as a highly functionalized and versatile fluorinated building block. Its strategic combination of chloro, fluoro, hydroxyl, and carboxylic acid groups provides multiple avenues for chemical modification. The straightforward and regioselective nature of its proposed synthesis makes it an accessible intermediate for researchers. Its structural motifs are highly relevant to the development of new pharmaceuticals and agrochemicals, positioning it as a valuable tool for driving innovation in drug discovery and materials science.

References

-

Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. Available at: [Link]

-

Fluoro-benzoic acid series. LookChem. Available at: [Link]

-

Supplier CAS No 593280-19-4. BuyersGuideChem. Available at: [Link]

-

5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537. PubChem. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

The unique role of halogen substituents in the design of modern agrochemicals. PubMed. Available at: [Link]

-

5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1. MilliporeSigma. Available at: [Link]

-

5-chloro-2-fluorobenzoic acid. SpectraBase. Available at: [Link]

-

Halogenated Agrochemicals Review | PDF | Chemical Bond. Scribd. Available at: [Link]

-

Studies on plant growth-regulating substances XXVIII. Halogen-substituted benzoic acids. Semantic Scholar. Available at: [Link]

-

5-chloro-4-fluoro-2-hydroxybenzoic acid (C7H4ClFO3). PubChemLite. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

-

The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds | Request PDF. ResearchGate. Available at: [Link]

-

Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). Cheméo. Available at: [Link]

-

Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. Available at: [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]

-

The unique role of halogen substituents in the design of modern agrochemicals | Article Information. J-GLOBAL. Available at: [Link]

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

-

4-Hydroxybenzoic acid. Wikipedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Fluoro-benzoic acid series | lookchem [lookchem.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. 5-chloro-2-fluoro-4-hydroxybenzoic acid [sigmaaldrich.com]

- 7. 5-chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1 [sigmaaldrich.com]

- 8. 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1 | Benchchem [benchchem.com]

- 9. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ossila.com [ossila.com]

Methodological & Application

Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid from methyl 2-fluoro-4-hydroxybenzoate

Executive Summary